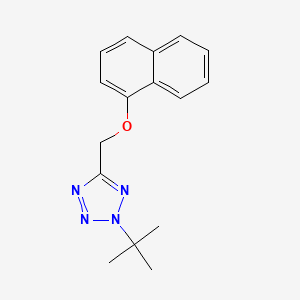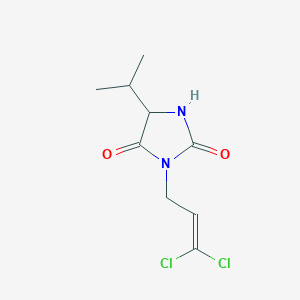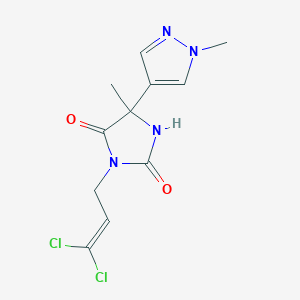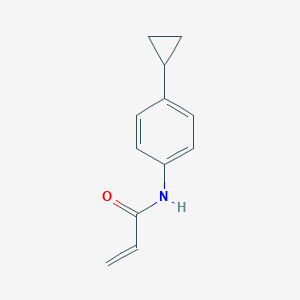
2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a naphthalen-1-yloxymethyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like isopropanol or n-butanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s biological activity is of interest in drug discovery and development.
Medicine: It may have potential therapeutic applications due to its biological properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-(2-pyridyl)-2H-tetrazole: This compound has a pyridyl group instead of a naphthalen-1-yloxymethyl group.
2-Tert-butyl-5-(3-nitro-1H-1,2,4-triazol-1-ylmethyl)-2H-tetrazole: This compound contains a triazole ring in place of the naphthalen-1-yloxymethyl group.
Uniqueness
2-Tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-tert-butyl-5-(naphthalen-1-yloxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)20-18-15(17-19-20)11-21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOAIILYPONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978817.png)


![1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol](/img/structure/B6978835.png)
![3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B6978839.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
![tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B6978844.png)
![1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6978848.png)


![N-phenyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B6978889.png)
![2-Methyl-4-[1-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-3-yl]pyrimidine](/img/structure/B6978900.png)

